Cas no 134579-47-8 (methyl 2-iodopyridine-4-carboxylate)

メチル2-ヨードピリジン-4-カルボキシレートは、有機合成において重要な中間体として利用される化合物です。特に医薬品や農薬の開発において、ピリジン骨格の導入や官能基変換の際に有用です。ヨード基の高い反応性により、パラジウムカタリゼストを用いたカップリング反応(鈴木・宮浦カップリングなど)に適しており、多様な誘導体の合成が可能です。カルボキシル酸メチルエステル部位は加水分解やアミド化など、さらなる修飾が容易な点も特徴です。高純度で安定性に優れ、実験室規模から工業的生産まで幅広く適用できます。

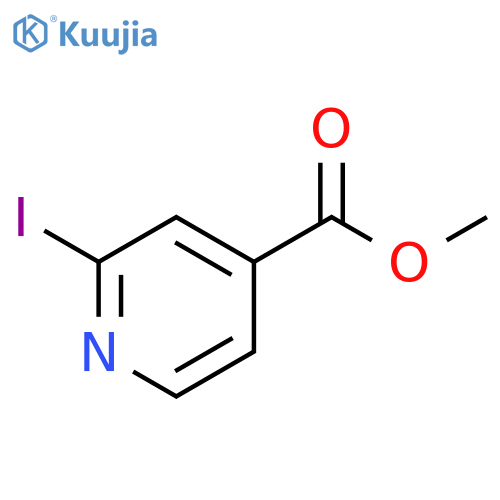

134579-47-8 structure

商品名:methyl 2-iodopyridine-4-carboxylate

CAS番号:134579-47-8

MF:C7H6INO2

メガワット:263.032514095306

MDL:MFCD08235123

CID:217349

PubChem ID:329771381

methyl 2-iodopyridine-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-iodoisonicotinate

- 2-Iodo-isonicotinic acid methyl ester

- 4-Pyridinecarboxylicacid, 2-iodo-, methyl ester

- methyl 2-iodopyridine-4-carboxylate

- 4-Pyridinecarboxylicacid,2-iodo-,methyl ester

- 2-Iodoisonicotinic acid methyl ester

- M-2-Iict

- A806806

- AKOS015851569

- MFCD08235123

- FT-0678274

- 134579-47-8

- AB43759

- AS-58731

- CS-0150824

- 2-Iodo-isonicotinic acid methyl ester, AldrichCPR

- Methyl2-iodoisonicotinate

- DTXSID60158814

- XXOKMYMXDALOEN-UHFFFAOYSA-N

- SCHEMBL3952413

- DB-029520

- DTXCID4081305

-

- MDL: MFCD08235123

- インチ: InChI=1S/C7H6INO2/c1-11-7(10)5-2-3-9-6(8)4-5/h2-4H,1H3

- InChIKey: XXOKMYMXDALOEN-UHFFFAOYSA-N

- ほほえんだ: COC(=O)C1=CC(=NC=C1)I

計算された属性

- せいみつぶんしりょう: 262.94400

- どういたいしつりょう: 262.944

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 151

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 39.2A^2

じっけんとくせい

- 密度みつど: 1.844

- ふってん: 305.6°Cat760mmHg

- フラッシュポイント: 138.6°C

- 屈折率: 1.603

- PSA: 39.19000

- LogP: 1.47280

methyl 2-iodopyridine-4-carboxylate セキュリティ情報

methyl 2-iodopyridine-4-carboxylate 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

methyl 2-iodopyridine-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M928678-1g |

Methyl 2-iodoisonicotinate |

134579-47-8 | 96% | 1g |

¥1,016.10 | 2022-09-01 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT3431-5G |

methyl 2-iodopyridine-4-carboxylate |

134579-47-8 | 97% | 5g |

¥2092.00 | 2023-04-30 | |

| TRC | M262688-100mg |

Methyl 2-iodoisonicotinate |

134579-47-8 | 100mg |

$64.00 | 2023-05-18 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT3431-100MG |

methyl 2-iodopyridine-4-carboxylate |

134579-47-8 | 97% | 100mg |

¥112.00 | 2023-04-30 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X56985-250mg |

Methyl 2-iodoisonicotinate |

134579-47-8 | 96% | 250mg |

¥153.0 | 2023-09-05 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X56985-100mg |

Methyl 2-iodoisonicotinate |

134579-47-8 | 96% | 100mg |

¥108.0 | 2023-09-05 | |

| Chemenu | CM328542-250mg |

Methyl 2-iodoisonicotinate |

134579-47-8 | 95%+ | 250mg |

$78 | 2021-08-18 | |

| TRC | M262688-500mg |

Methyl 2-iodoisonicotinate |

134579-47-8 | 500mg |

$98.00 | 2023-05-18 | ||

| TRC | M262688-250mg |

Methyl 2-iodoisonicotinate |

134579-47-8 | 250mg |

$69.00 | 2023-05-18 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 026137-250mg |

methyl 2-iodopyridine-4-carboxylate |

134579-47-8 | 250mg |

827.0CNY | 2021-07-05 |

methyl 2-iodopyridine-4-carboxylate 関連文献

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

134579-47-8 (methyl 2-iodopyridine-4-carboxylate) 関連製品

- 173157-33-0(Methyl 6-iodonicotinate)

- 58481-10-0(2-Iodoisonicotinic acid)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:134579-47-8)methyl 2-iodopyridine-4-carboxylate

清らかである:99%

はかる:5g

価格 ($):230.0